molecular formula C17H18N2O4S B5355405 5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide

Cat. No.: B5355405
M. Wt: 346.4 g/mol
InChI Key: MKZYSNZDZYRRKD-UHFFFAOYSA-N
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Description

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst. The resulting indole derivative is then subjected to sulfonylation and subsequent amidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to increase yield and reduce reaction time. This can be achieved through the use of microwave irradiation or other advanced techniques to accelerate the reaction . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.

    5-methoxyindole-2-carboxylic acid: Used in the development of anti-inflammatory drugs.

Uniqueness

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide is unique due to its specific sulfonyl and methoxy functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-18-17(20)14-11-13(7-8-16(14)23-2)24(21,22)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZYSNZDZYRRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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